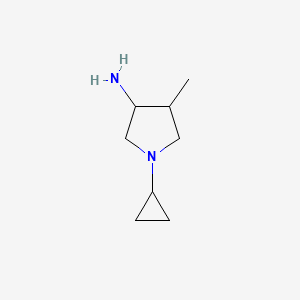
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Descripción general
Descripción
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a chemical compound with the molecular formula C14H20BrClN2O2 and a molecular weight of 363.68 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group, a Boc (tert-butoxycarbonyl) protecting group, and a bromine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by bromination at the 7-position of the quinoline ring. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the quinoline compound.
Aplicaciones Científicas De Investigación
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinoline: A simpler analog without the Boc and bromine substituents.
7-Bromoquinoline: Lacks the amino and Boc groups.
1-Boc-4-aminoquinoline: Similar but without the bromine atom.
Uniqueness
The presence of the Boc group provides protection during synthetic processes, while the bromine atom allows for further functionalization .
Propiedades
IUPAC Name |
tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENASKOLVHVZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


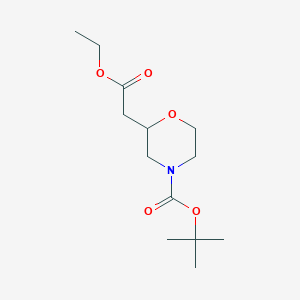

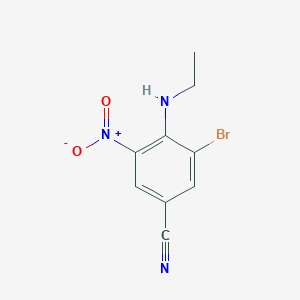
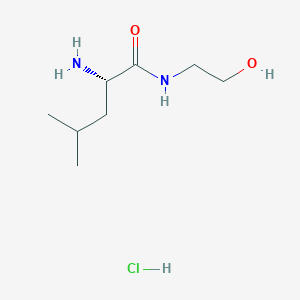


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
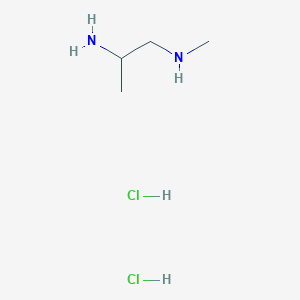
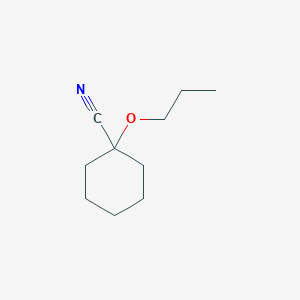
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)
